molecular formula C16H17NO B2783623 (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine CAS No. 1157140-21-0

(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

Cat. No.: B2783623
CAS No.: 1157140-21-0
M. Wt: 239.318
InChI Key: WVKRVNMRNFXMKX-UHFFFAOYSA-N
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Description

(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is a cyclopropane-containing amine with a benzyloxy-substituted phenyl group. Its stereochemistry (1R,2S) confers unique conformational rigidity, making it a valuable scaffold in medicinal chemistry. This compound is notably incorporated into ORY-2001 (Vafidemstat), a drug candidate targeting epigenetic regulators for neurodegenerative and psychiatric disorders .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKRVNMRNFXMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

(a) Trifluoromethoxy and Trifluoromethyl Derivatives
  • (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine (CAS 238431-34-0): Molecular Formula: C₁₀H₁₀F₃NO Key Feature: The trifluoromethoxy group (-OCF₃) increases electron-withdrawing effects, enhancing metabolic stability compared to benzyloxy. This substituent also elevates hydrophobicity (logP) . Application: Often explored in CNS drug discovery due to improved pharmacokinetic properties.
Compound Molecular Formula Substituent Key Property
(1R,2S)-Benzyloxy derivative C₁₆H₁₇NO -OCH₂C₆H₅ High lipophilicity, CNS activity
Trifluoromethoxy derivative C₁₀H₁₀F₃NO -OCF₃ Enhanced metabolic stability
Trifluoromethyl derivative C₁₀H₁₀F₃N -CF₃ Increased steric bulk
(b) Fluorophenyl Derivative
  • rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine :
    • Key Feature : The fluorine atom (-F) introduces moderate electron-withdrawing effects, balancing solubility and membrane permeability. Fluorine’s small size minimizes steric hindrance, favoring target engagement .

Modifications on the Cyclopropane Ring

  • The tosylate salt improves crystallinity for formulation .

Extended Structural Analogues

  • The hydroxyl group (-OH) introduces hydrogen-bonding capability .
  • (1S,2S)-2-[(2R)-2-Azanyl-4-phenyl-butyl]cyclopropan-1-amine (PDB ID 1K7):

    • Key Feature : A branched alkyl chain with a phenyl group extends the molecule’s reach, enabling multi-target interactions. The additional amine group may facilitate salt bridge formation in biological targets .

Pharmacological Derivatives

  • ORY-2001 (Vafidemstat) :
    • Structure : Combines the (1R,2S)-benzyloxy cyclopropane amine with a 1,3,4-oxadiazole group.
    • Key Feature : The oxadiazole moiety enhances hydrogen-bonding and π-π interactions, critical for inhibiting lysine-specific demethylase 1 (LSD1), a therapeutic target in neurodegeneration .

Biological Activity

(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine, also known by its CAS number 1357247-46-1, is a cyclopropane derivative with potential pharmacological applications. This compound features a unique structural configuration that may contribute to its biological activity. This article reviews the available literature on its biological properties, including synthesis methods, biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H17NO
Molar Mass239.31 g/mol
Density1.141 ± 0.06 g/cm³
pKa8.35 ± 0.10
Boiling Point385.8 ± 42.0 °C

These properties suggest that (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is a stable organic compound with potential for various biological interactions.

Anticonvulsant Activity

Research has indicated that compounds similar to (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine exhibit anticonvulsant properties. A study focusing on related cyclopropane derivatives showed significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models of epilepsy. The mechanism appears to involve modulation of benzodiazepine receptors, which are critical in controlling neuronal excitability .

Neuropharmacological Effects

The compound's structural features suggest it may interact with central nervous system pathways. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. The potential for these interactions indicates that (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine could be beneficial in treating neuropsychiatric conditions such as anxiety or depression .

Synthesis and Evaluation

A study by Tiruveedhula et al. developed a two-step synthetic route for producing (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine in multigram quantities, facilitating further biological evaluation . The synthesized compound was subjected to various biological assays to evaluate its efficacy and safety.

Discussion

The biological activity of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine presents promising avenues for therapeutic applications, particularly in neurology and potentially in infectious diseases. Its structural characteristics allow it to engage with critical biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine?

  • Methodology :

  • Cyclopropanation : Use transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds to form the strained cyclopropane ring while controlling stereochemistry .
  • Benzyloxy Introduction : Introduce the 4-benzyloxy group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) using a benzyloxy-substituted aryl halide precursor .
  • Chiral Resolution : Employ chiral stationary phase HPLC or enzymatic kinetic resolution to isolate the (1R,2S) enantiomer .
    • Key Considerations : Optimize reaction temperature and solvent polarity to minimize racemization during cyclopropane ring formation.

Q. How can the stereochemical configuration of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
  • Chiral HPLC : Compare retention times with enantiomeric standards .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the cyclopropane ring to infer stereochemistry .
    • Validation : Cross-validate results with computational models (e.g., DFT calculations) to confirm spatial arrangement .

Advanced Research Questions

Q. What role does the benzyloxy substituent play in modulating biological activity compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives)?

  • Structure-Activity Relationship (SAR) :

  • Electron Donation : The benzyloxy group’s electron-donating properties may enhance binding to serotonin or dopamine receptors compared to electron-withdrawing halogens .
  • Metabolic Stability : The benzyl ether moiety may reduce oxidative metabolism compared to halogenated derivatives, as seen in analogous cyclopropanamines .
    • Experimental Design : Compare receptor binding affinities (IC₅₀) and metabolic half-lives (t₁/₂) in hepatic microsomes between the benzyloxy derivative and halogenated analogs .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Data Reconciliation Strategies :

  • Standardized Assays : Use consistent receptor binding protocols (e.g., radioligand displacement assays) to minimize variability .
  • Stereochemical Purity : Re-evaluate enantiomeric excess (EE) of test samples, as impurities in the (1S,2R) enantiomer may skew results .
  • Solubility Adjustments : Account for differences in solvent systems (e.g., DMSO vs. saline) that may affect bioavailability in vitro .

Q. What computational methods are effective for predicting the metabolic pathways of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine?

  • In Silico Tools :

  • CYP450 Metabolism Prediction : Use software like StarDrop or Schrödinger to identify likely oxidation sites (e.g., benzyl ether cleavage) .
  • Docking Studies : Model interactions with cytochrome P450 enzymes to predict regioselective metabolism .
    • Experimental Validation : Confirm predictions with LC-MS/MS analysis of metabolites in hepatocyte incubations .

Comparative Analysis

Q. How does the stereochemistry of (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine influence its pharmacokinetic profile?

  • Key Findings :

  • Absorption : The (1R,2S) configuration may enhance intestinal permeability due to optimal logP values (~2.5) compared to diastereomers .
  • Half-Life : Stereospecific metabolism by CYP3A4 could lead to longer t₁/₂ than (1S,2R) enantiomers, as observed in related cyclopropanamines .
    • Methodology : Perform parallel artificial membrane permeability assays (PAMPA) and CYP inhibition assays to quantify stereochemical effects .

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